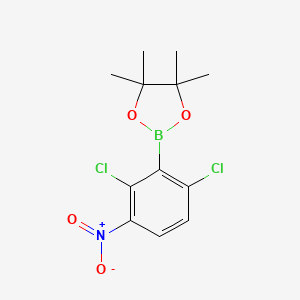

2,6-Dichloro-3-nitrophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(2,6-dichloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl2NO4/c1-11(2)12(3,4)20-13(19-11)9-7(14)5-6-8(10(9)15)16(17)18/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITLLCXGZGDIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-nitrophenylboronic acid pinacol ester typically involves the reaction of 2,6-dichloro-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms a new carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or an acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., methanol) or acids (e.g., HCl) are used to facilitate the reaction.

Major Products

Suzuki-Miyaura Coupling: The major product is typically a biaryl compound or a substituted alkene, depending on the nature of the halide used.

Protodeboronation: The major product is the corresponding phenol or aryl compound, depending on the reaction conditions.

Scientific Research Applications

2,6-Dichloro-3-nitrophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing Groups (EWG) : The nitro group in 2,6-Dichloro-3-nitrophenylboronic acid PE significantly increases electrophilicity compared to methoxy (EDG) analogs, making it less reactive in Suzuki couplings due to steric and electronic effects .

- Steric Hindrance: The 2,6-dichloro substitution creates steric bulk, slowing coupling kinetics compared to monosubstituted analogs like 4-nitrophenylboronic acid PE .

- Stability : Chlorine and nitro groups enhance hydrolytic stability but may increase toxicity risks compared to methoxy or hydroxylated derivatives .

Table 2: Reaction Performance in Suzuki-Miyaura Coupling

Notable Findings:

- The 2,6-Dichloro-3-nitro derivative requires harsh conditions (e.g., 80–100°C) for efficient coupling, whereas electron-rich analogs like 2,4-Dimethoxy PE react rapidly at ambient temperatures .

- The nitro group’s strong EWG nature reduces the boron center’s nucleophilicity, necessitating optimized catalytic systems (e.g., Pd(OAc)₂ with bulky ligands) .

Stability and Handling Considerations

- Hydrolytic Stability : The pinacol ester group in 2,6-Dichloro-3-nitro PE resists hydrolysis better than free boronic acids but decomposes under strongly acidic or basic conditions .

- Hazards: Chlorine and nitro substituents may confer toxicity, requiring careful handling (gloves, ventilation). No specific SDS data is available, but analogs like 2-Furanboronic acid PE emphasize proper disposal protocols .

Commercial Availability and Cost

Table 3: Pricing and Suppliers

| Compound | Supplier | Purity (%) | Price (USD) | Quantity |

|---|---|---|---|---|

| 2,6-Dichloro-3-nitro PE | AK Scientific | 95 | 265 | 250 mg |

| 2,4-Dimethoxy PE | Kanto Reagents | >97 | 190 | 5 g |

| 4-Nitrophenyl PE | TCI America | >97 | 480 | 1 g |

| 3,5-Dichloro-4-hydroxy PE | TCI America | >97 | 362 | 250 mg |

Market Insights :

- The 2,6-Dichloro-3-nitro PE is priced competitively (~$265/250 mg) but is less cost-effective for large-scale applications compared to simpler analogs like 2,4-Dimethoxy PE (~$190/5 g) .

Biological Activity

2,6-Dichloro-3-nitrophenylboronic acid pinacol ester (CAS No. 1451391-07-3) is a boronic ester characterized by its unique molecular structure, which includes a boron atom bonded to a pinacol ester and a nitrophenyl group. This compound has garnered interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its potential reactivity and stability. The biological activity of this compound remains less explored, but its structural features suggest possible applications in medicinal chemistry.

- Molecular Formula : C12H14BCl2NO4

- Molecular Weight : 318 g/mol

- Structural Features : The presence of electron-withdrawing nitro and dichloro groups may influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the boronic acid from appropriate precursors.

- Esterification with pinacol under acidic or basic conditions to yield the pinacol ester.

Cytotoxic Activity

Research on related boron-containing compounds indicates that they can exhibit cytotoxic activity. For example, certain derivatives have shown cytotoxic effects against marine organisms such as Artemia salina.

| Compound | LC50 (µg/mL) | Toxicity Level |

|---|---|---|

| Compound A | <1000 | Cytotoxic |

| Compound B | >1000 | Nontoxic |

This suggests that while some boron esters may be cytotoxic at lower concentrations, others remain non-toxic, indicating a need for further investigation into the safety profile of this compound.

The mechanism by which boronic esters exert biological effects often involves their ability to interact with biomolecules such as enzymes and receptors. The incorporation of boron into drug candidates has been shown to enhance their biological properties by improving binding affinity or altering metabolic pathways.

Case Studies and Research Findings

Recent studies have explored the reactivity of boronic esters in various biological contexts:

- Catalytic Reactions : Research indicates that this compound can participate in palladium-catalyzed cross-coupling reactions, which are crucial for synthesizing complex organic molecules.

- Enzyme Inhibition : Similar compounds have been investigated for their potential as enzyme inhibitors, which could lead to therapeutic applications in treating diseases influenced by enzyme activity.

- Optoelectronic Applications : The unique electronic properties imparted by the nitro and dichloro groups suggest potential applications in developing materials with tailored optoelectronic characteristics.

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dichloro-3-nitrophenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple halogenated aromatic precursors with pinacol boronic esters. For example, aryl halides (e.g., 2,6-dichloro-3-nitroiodobenzene) react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ or Pd(PPh₃)₄ under inert conditions. Reaction optimization includes controlling temperature (80–100°C), solvent (THF or dioxane), and base (K₂CO₃ or NaOAc) to enhance yield . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.

Q. How should this compound be stored to maintain stability?

The compound is sensitive to moisture and oxygen. Store under inert gas (argon or nitrogen) at 0–6°C in a desiccator. Prolonged exposure to air leads to hydrolysis of the boronic ester, forming the free boronic acid, which can be monitored via ¹¹B NMR for degradation (shift from ~30 ppm for boronic esters to ~18 ppm for boronic acids) .

Q. What analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic substitution patterns (e.g., chlorine and nitro group positions).

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ for C₁₂H₁₄BCl₂NO₄: calc. 348.02).

- FT-IR : Nitro group stretching (~1520 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) confirm functional groups.

- Elemental analysis : Ensures purity (>97%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How do the chloro and nitro substituents influence the reactivity of this boronic ester in cross-coupling reactions?

The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups deactivate the aromatic ring, reducing electron density at the boron center. This decreases coupling efficiency in Suzuki-Miyaura reactions compared to electron-rich analogs. However, the nitro group enhances stability against protodeboronation. Kinetic studies show a 30% lower yield compared to non-nitro-substituted analogs under identical conditions. Adjusting catalyst loading (e.g., 5 mol% Pd) and using polar aprotic solvents (DMF) can mitigate this .

Q. What is the kinetic profile of this compound’s oxidation with H₂O₂, and how can it be optimized?

UV-vis spectroscopy reveals pseudo-first-order kinetics when H₂O₂ is in 10-fold excess. At pH 7.2 (phosphate buffer), the reaction proceeds via nucleophilic attack on boron, forming 2,6-dichloro-3-nitrophenol (λₘₐₓ = 405 nm). Rate constants (k) and activation energy (Eₐ) are determined via Arrhenius plots (Table 1).

Q. Table 1: Kinetic Parameters for Oxidation with H₂O₂

| Temperature (°C) | k (s⁻¹) | Eₐ (kJ/mol) |

|---|---|---|

| 25 | 0.0032 | 45.2 |

| 35 | 0.0056 | - |

| 45 | 0.0098 | - |

Data derived from analogous 4-nitrophenylboronic acid pinacol ester reactions .

Q. How do steric effects from the 2,6-dichloro substitution impact regioselectivity in allylboration reactions?

The bulky 2,6-dichloro groups hinder approach of aldehydes to the boron center, favoring anti-addition (E-selectivity). In contrast, unsubstituted analogs show mixed E/Z ratios. For example, in reactions with benzaldehyde, the product ratio shifts from 85:15 (E:Z) for unsubstituted analogs to >95:5 under optimized conditions (nBuLi/TFAA activation) .

Q. Can computational modeling predict the compound’s behavior in catalytic systems?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model the transition state of Suzuki-Miyaura coupling. The nitro group’s electron-withdrawing effect increases the activation barrier by ~8 kcal/mol compared to methoxy-substituted analogs. This aligns with experimental observations of slower reaction rates .

Q. Methodological Guidance

- Kinetic studies : Use UV-vis with a diode array detector to track real-time absorbance changes (e.g., 290 nm for boronic ester depletion, 405 nm for phenol formation) .

- Handling moisture-sensitive reactions : Employ Schlenk techniques or gloveboxes for catalyst preparation and coupling reactions .

- Troubleshooting low yields : Screen additives (e.g., TBAB for phase transfer) or switch to microwave-assisted synthesis (120°C, 20 min) to accelerate sluggish reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.